Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
Description
Chemical Identity and Synthesis Acetic acid, praseodymium(3+) salt, monohydrate (9CI), with the formula Pr(CH₃COO)₃·H₂O, is a lanthanide acetate hydrate. Its synthesis involves dissolving praseodymium oxide (Pr₆O₁₁) in acetic acid, followed by purification via ion exchange and crystallization . Characterization by X-ray diffraction and infrared spectroscopy confirms its crystalline structure, with thermal analysis indicating decomposition pathways typical of hydrated metal acetates . The compound typically contains trace impurities of other rare earth elements (e.g., La, Ce, Nd) at concentrations below 26 µg/g .
Properties
IUPAC Name |
acetic acid;praseodymium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H2O.Pr/c1-2(3)4;;/h1H3,(H,3,4);1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKSHZPJRZEEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17829-83-3 | |
| Record name | Acetic acid, praseodymium(3+) salt, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17829-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis from Praseodymium(III) Oxide
Praseodymium(III) oxide (Pr₂O₃) serves as a common starting material for synthesizing praseodymium acetate monohydrate. The reaction involves the gradual addition of acetic acid to Pr₂O₃ under controlled conditions:
Procedure :
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Mixing : Pr₂O₃ is suspended in deionized water, and glacial acetic acid is added dropwise with stirring.
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Heating : The mixture is refluxed at 80–90°C for 4–6 hours to ensure complete dissolution of the oxide.
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Crystallization : The solution is concentrated via rotary evaporation and cooled to room temperature, yielding crystalline Pr(CH₃COO)₃·H₂O .
Key Parameters :
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Molar Ratio : A 1:6 molar ratio of Pr₂O₃ to acetic acid ensures stoichiometric conversion.
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Yield : Typically 85–90% after purification by recrystallization from ethanol-water mixtures .
Synthesis from Praseodymium(III) Carbonate
Praseodymium carbonate [Pr₂(CO₃)₃] offers an alternative route, particularly useful for avoiding oxide handling:
Procedure :
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Neutralization : Pr₂(CO₃)₃ is gradually added to excess acetic acid, releasing CO₂ gas.
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Filtration : Unreacted carbonate is removed by filtration, and the filtrate is evaporated to dryness.
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Hydration : The residue is dissolved in minimal water and crystallized at 4°C to obtain the monohydrate .
Advantages :
Synthesis from Praseodymium(III) Hydroxide
Praseodymium hydroxide [Pr(OH)₃] reacts directly with acetic acid under mild conditions:
Procedure :
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Slurry Formation : Pr(OH)₃ is mixed with acetic acid in a 1:3 molar ratio.
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Stirring : The slurry is stirred at 60°C until a clear solution forms (~2 hours).
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Drying : The solution is spray-dried to obtain a powdered product, which is then hydrated to form the monohydrate .
Optimization :
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Excess acetic acid (10–15%) improves reaction kinetics.
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Spray drying parameters (inlet temperature: 150°C, outlet temperature: 80°C) prevent thermal decomposition .
Comparative Analysis of Synthesis Routes
| Method | Starting Material | Temperature | Yield | Purity |
|---|---|---|---|---|
| Oxide Route | Pr₂O₃ | 80–90°C | 85–90% | 98–99% |
| Carbonate Route | Pr₂(CO₃)₃ | 25–40°C | 88–92% | 97–98% |
| Hydroxide Route | Pr(OH)₃ | 60°C | 90–95% | 99% |
Trade-offs :
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Oxide Route : High energy input but excellent crystallinity.
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Carbonate Route : Lower temperature but requires CO₂ management.
Crystallization and Purification
The monohydrate form is obtained through controlled crystallization:
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Solvent Selection : Ethanol-water mixtures (3:1 v/v) reduce solubility and enhance crystal growth.
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Seeding : Introduction of seed crystals ensures uniform hydrate formation.
Analytical Characterization
Techniques :
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XRD : Confirms monoclinic crystal structure (space group P2₁/c).
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TGA : Shows 5.2% weight loss at 110°C, corresponding to the monohydrate water .
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Elemental Analysis : Pr: 38.5%, C: 22.0%, H: 4.5% (theoretical: Pr: 38.7%, C: 21.9%, H: 4.6%) .
Research Findings and Applications
Praseodymium acetate monohydrate is pivotal in:
Chemical Reactions Analysis
Types of Reactions
Acetic acid, praseodymium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The praseodymium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The praseodymium ion can be reduced to lower oxidation states using suitable reducing agents.
Substitution: The acetate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield praseodymium(IV) compounds, while reduction may produce praseodymium(II) compounds. Substitution reactions result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Material Science
Praseodymium acetate is utilized in the production of colored glasses and enamels. When combined with specific materials, it imparts an intense yellow color to glass products. This property is particularly valuable in the manufacturing of decorative glassware and ceramics, where color consistency and vibrancy are critical.
| Application | Description |
|---|---|
| Colored Glass | Produces intense yellow hues when mixed with other materials |
| Ceramics | Used in glazes to achieve specific colors |
Catalysis
Recent research has highlighted the role of praseodymium(III) acetate in catalyzing organic reactions. For instance, a study demonstrated its effectiveness in the regioselective synthesis of C-N-substituted coumarins from azides and coumarins without the need for additional ligands or additives. The synthesized compounds exhibited promising anticancer activities against various cell lines, indicating potential pharmaceutical applications.
| Study | Findings |
|---|---|
| Praseodymium(III)-Catalyzed Synthesis | High yields of C-N-substituted coumarins; anticancer activity (IC values between 8.75-38.54 μmol L) |
Pigments and Dyes
Praseodymium acetate is also employed in the production of pigments for inks and dyes. Its ability to create stable yellow pigments makes it suitable for various applications in the textile and printing industries.
| Application | Description |
|---|---|
| Pigments | Creates stable yellow pigments for inks and dyes |
| Textiles | Used for dyeing fabrics |
Case Study 1: Anticancer Activity of Coumarin Derivatives
A detailed investigation into the anticancer properties of C-N-substituted coumarins synthesized using praseodymium(III) acetate showed significant activity against human cancer cell lines such as MGC-803 and A549. The study underscored the potential of praseodymium acetate as a catalyst in developing new therapeutic agents.
Case Study 2: Development of Colored Glasses
In a project focused on enhancing the aesthetic quality of glass products, researchers incorporated praseodymium acetate into glass formulations. The resulting products exhibited superior color stability and vibrancy compared to traditional coloring agents, demonstrating praseodymium's unique properties in material science.
Mechanism of Action
The mechanism of action of acetic acid, praseodymium(3+) salt, monohydrate involves the interaction of the praseodymium ion with various molecular targets. The praseodymium ion can coordinate with different ligands, influencing the reactivity and properties of the compound. The pathways involved depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Key Properties
- Molecular Weight : ~336.05 g/mol (calculated for Pr(CH₃COO)₃·H₂O).
- Appearance : Light green crystalline solid (inferred from praseodymium nitrate’s green hue ).
- Solubility : Highly soluble in water, with solubility influenced by pH and anion interactions .
Comparison with Other Lanthanide Acetates
Lanthanide acetates share structural similarities but differ in ionic radii and coordination chemistry due to the lanthanide contraction effect .
- Coordination Behavior : Pr³⁺ exhibits weaker Lewis acidity compared to Ce³⁺, influencing its reactivity in catalytic applications .
- Thermal Stability : Cerium acetate decomposes at higher temperatures (~300°C) than praseodymium acetate (~250°C) due to Ce³⁺’s higher charge density .
Comparison with Other Praseodymium Salts
Praseodymium salts with different anions exhibit distinct solubility and reactivity profiles:
- Anion Effects : Nitrate’s strong oxidizing nature contrasts with acetate’s mild coordinating ability, making the latter preferable for controlled synthesis of praseodymium oxides .
- Solution Chemistry : NMR studies show minimal anion-specific shifts in aqueous praseodymium salts, suggesting weak ion pairing in solution .
Comparison with Acetates of Non-Lanthanide Metals
Transition and post-transition metal acetates differ markedly in electronic structure and applications:
Biological Activity
Acetic acid, praseodymium(3+) salt, monohydrate (9CI) is a coordination compound that has garnered interest due to its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound is synthesized through the reaction of praseodymium oxide or praseodymium nitrate with acetic acid in an aqueous medium. The general reaction can be represented as follows:
Properties
- Molecular Formula : C₆H₉O₆Pr
- Molar Mass : Approximately 293.29 g/mol
- Appearance : Typically appears as a crystalline solid.
The biological activity of acetic acid, praseodymium(3+) salt, monohydrate is primarily attributed to the praseodymium ion's ability to coordinate with various biomolecules. This coordination can influence enzymatic reactions and cellular processes. The compound acts as a Lewis acid, facilitating the formation of complexes with ligands, which may lead to alterations in biological pathways.
Antioxidant and Antimicrobial Properties
Research indicates that compounds containing praseodymium exhibit moderate antioxidant activity. For instance, studies have shown that similar lanthanide compounds can scavenge free radicals, contributing to their potential therapeutic effects. Additionally, the antimicrobial properties of praseodymium salts have been explored, suggesting that they may inhibit bacterial growth through mechanisms involving metal ion competition for binding sites on microbial surfaces.
Case Studies
- Anticancer Activity : A study investigated a praseodymium-based complex (Pr-MPO) and its effects on cancer cells. Results indicated that this complex induced cytotoxicity through lysosomal impairment and metabolic disruption, leading to cell death. The mechanism involved alterations in pH levels and glucose metabolism, highlighting the potential of praseodymium compounds in cancer therapy .
- Biosorption Studies : Research on the biosorption capacity of Aphanizomenon flos-aquae (a cyanobacterium) for praseodymium ions revealed that at optimal pH levels, significant removal efficiencies were achieved. The study demonstrated how functional groups on the cyanobacteria's surface interacted with Pr(III), facilitating its uptake and suggesting environmental applications .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Acetic acid, praseodymium(3+) salt | Moderate antioxidant; antimicrobial potential | Coordination chemistry; metal ion interactions |
| Acetic acid, lanthanum(3+) salt | Antioxidant; antimicrobial | Similar coordination mechanisms |
| Acetic acid, cerium(3+) salt | Strong antioxidant; anti-inflammatory | Redox activity; free radical scavenging |
Medical Imaging
Acetic acid, praseodymium(3+) salt has been explored for use in medical imaging as a contrast agent due to its unique properties and ability to form stable complexes. This application is still under investigation but holds promise for enhancing imaging techniques.
Industrial Uses
The compound is utilized in the production of specialty glasses and ceramics due to its optical properties. Its unique reactivity also makes it valuable in catalyst production for various chemical reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing acetic acid, praseodymium(3+) salt, monohydrate?
- Methodology : React praseodymium nitrate hexahydrate (Pr(NO₃)₃·6H₂O) with glacial acetic acid in aqueous solution under controlled pH (4–6). Crystallization is achieved via slow evaporation at 40–50°C. The monohydrate form is confirmed by thermogravimetric analysis (TGA) showing ~5.5% mass loss at 100–150°C, consistent with one water molecule .
- Key Considerations : Use stoichiometric excess of acetic acid to ensure complete ligand coordination. Monitor pH to avoid hydroxide precipitation.
Q. Which analytical techniques are most effective for characterizing the coordination environment of praseodymium in this compound?
- Methodology :
- NMR Spectroscopy : Monitor chemical shifts of acetic acid's methyl protons (δ ~2.1 ppm) to assess ligand coordination. pH-dependent shifts indicate Pr³⁺-acetate binding dynamics .
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm monohydrate form and coordination number (typically 8–9 for lanthanide acetates).
- FT-IR : Identify acetate symmetric (νₛ(COO⁻) ~1410 cm⁻¹) and asymmetric (νₐₛ(COO⁻) ~1550 cm⁻¹) stretching modes to confirm bidentate binding .
Advanced Research Questions
Q. How does pH modulate the coordination chemistry of praseodymium(III) acetate monohydrate in aqueous systems?
- Methodology : Conduct pH titration (2.5–7.0) with simultaneous ¹H NMR monitoring. Below pH 4, partial ligand dissociation occurs (free acetic acid δ ~2.1 ppm), while above pH 6, hydroxide species dominate. Optimal coordination stability is observed at pH 4.5–5.5, with acetate acting as a bridging ligand .
- Data Contradictions : Discrepancies in reported coordination numbers may arise from varying hydration states or counterion effects (e.g., nitrate vs. chloride precursors).
Q. What experimental strategies can resolve discrepancies in reported hydration states of praseodymium acetate complexes?
- Methodology :
- Thermogravimetric Analysis (TGA) : Quantify mass loss steps corresponding to water release (e.g., 100–150°C for monohydrate).
- Karl Fischer Titration : Directly measure water content in synthesized samples.
- Single-Crystal XRD : Unambiguously determine the number of lattice water molecules .
Q. How does the choice of praseodymium precursor (nitrate vs. chloride) influence the structural properties of the acetate complex?
- Methodology : Synthesize complexes from Pr(NO₃)₃·6H₂O and PrCl₃·7H₂O under identical conditions. Compare:
- IR Spectra : Nitrate precursors may leave residual NO₃⁻ (ν ~1380 cm⁻¹), complicating acetate coordination analysis.
- Solubility : Chloride-derived complexes often exhibit higher aqueous solubility due to weaker ion pairing.
Q. What are the challenges in quantifying trace acetate impurities during synthesis?
- Methodology :
- Ion Chromatography : Separate and quantify free acetate ions with a conductivity detector.
- Acid-Base Titration : Use phosphoric acid (adjusted to pH 3.0) and NaOH titration to distinguish bound vs. unbound acetate .
- Pitfalls : Residual acetic acid in the mother liquor may falsely elevate impurity readings; ensure thorough washing during crystallization.
Comparative and Mechanistic Questions
Q. How do praseodymium acetate monohydrate’s properties compare to other praseodymium carboxylates (e.g., carbonate or phosphate salts)?
- Methodology :
- Thermal Stability : TGA shows carbonate derivatives (e.g., Pr₂(CO₃)₃·8H₂O) decompose at higher temperatures (~300°C vs. ~200°C for acetate), reflecting stronger ligand bonding .
- Magnetic Properties : Acetate complexes exhibit weaker paramagnetism compared to phosphate analogs due to differing crystal field effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
